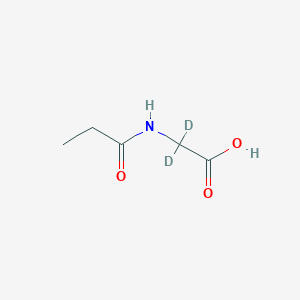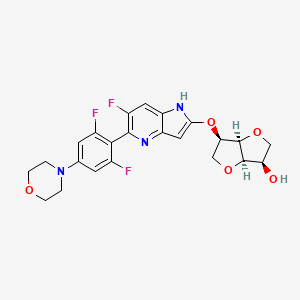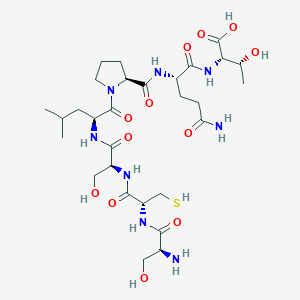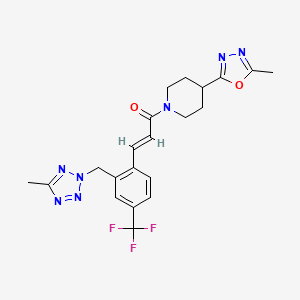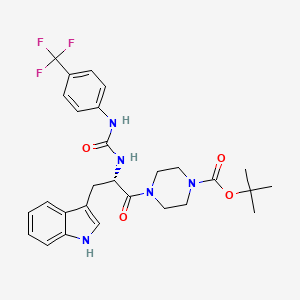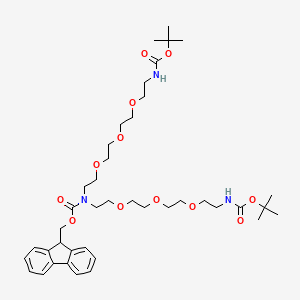
Fmoc-N-bis-PEG3-NH-Boc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-N-bis-PEG3-NH-Boc is a cleavable linker compound consisting of three polyethylene glycol units. It is primarily used in the synthesis of antibody-drug conjugates (ADCs). The compound has a molecular formula of C41H63N3O12 and a molecular weight of 789.95 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-bis-PEG3-NH-Boc involves multiple steps, including the protection and deprotection of functional groupsThe reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require precise temperature control .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high purity and yield. The compound is typically stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Fmoc-N-bis-PEG3-NH-Boc undergoes various chemical reactions, including:
Cleavage Reactions: The compound is designed to be cleavable, allowing the release of the drug molecule from the antibody-drug conjugate.
Substitution Reactions: The PEG chain can undergo substitution reactions to introduce different functional groups
Common Reagents and Conditions
Cleavage Reactions: Common reagents include acids and enzymes that can cleave the PEG linker.
Substitution Reactions: Reagents such as alkyl halides and nucleophiles are used under mild conditions to introduce new functional groups
Major Products Formed
The major products formed from these reactions include the cleaved drug molecule and modified PEG chains with new functional groups .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-N-bis-PEG3-NH-Boc is used as a linker in the synthesis of complex molecules, including ADCs. It facilitates the attachment of drug molecules to antibodies, enhancing their therapeutic efficacy .
Biology
In biological research, the compound is used to study the interactions between drug molecules and their targets. It helps in the development of targeted therapies for various diseases .
Medicine
In medicine, this compound is used in the development of ADCs for cancer treatment. The cleavable linker allows for the controlled release of the drug molecule at the target site, minimizing side effects .
Industry
In the pharmaceutical industry, the compound is used in the large-scale production of ADCs. Its stability and ease of use make it a valuable tool for drug development .
Mechanism of Action
The mechanism of action of Fmoc-N-bis-PEG3-NH-Boc involves the cleavage of the PEG linker, releasing the drug molecule from the antibody-drug conjugate. The molecular targets include specific enzymes and receptors on the surface of cancer cells. The pathways involved include the internalization of the ADC and the subsequent release of the drug molecule inside the cell .
Comparison with Similar Compounds
Similar Compounds
Fmoc-NH-PEG-COOH: Another PEGylated compound used in drug delivery.
Fmoc-Gly-Gly-Phe-OtBu: A peptide-based linker used in the synthesis of ADCs
Uniqueness
Fmoc-N-bis-PEG3-NH-Boc is unique due to its cleavable nature and the presence of three PEG units, which enhance its solubility and biocompatibility. This makes it particularly suitable for use in ADCs, where controlled drug release is crucial .
Properties
Molecular Formula |
C41H63N3O12 |
|---|---|
Molecular Weight |
790.0 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N,N-bis[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C41H63N3O12/c1-40(2,3)55-37(45)42-15-19-48-23-27-52-29-25-50-21-17-44(18-22-51-26-30-53-28-24-49-20-16-43-38(46)56-41(4,5)6)39(47)54-31-36-34-13-9-7-11-32(34)33-12-8-10-14-35(33)36/h7-14,36H,15-31H2,1-6H3,(H,42,45)(H,43,46) |
InChI Key |
CLKKSCKSSNVZKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCN(CCOCCOCCOCCNC(=O)OC(C)(C)C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



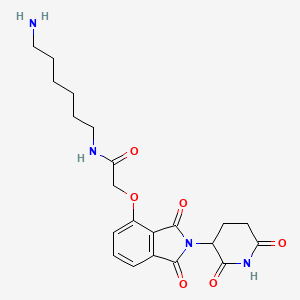
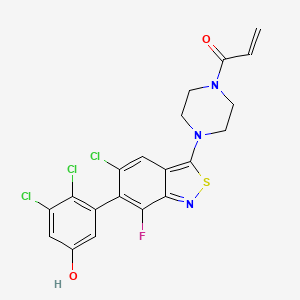
![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12418336.png)
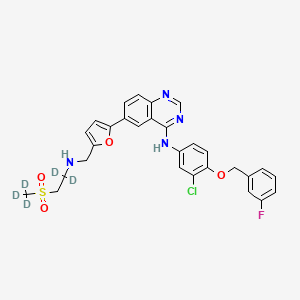
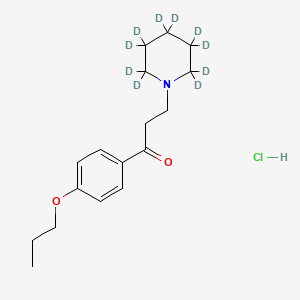

![N-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-5-methyl-4-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B12418357.png)
